molecular formula C12H15BrClN B8125201 1-(5-Bromo-2-chloro-benzyl)-piperidine

1-(5-Bromo-2-chloro-benzyl)-piperidine

Cat. No.: B8125201
M. Wt: 288.61 g/mol
InChI Key: MHWBMFCHPHFSAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-chloro-benzyl)-piperidine is an organic compound that belongs to the class of piperidines, which are characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

The synthesis of 1-(5-Bromo-2-chloro-benzyl)-piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzyl chloride and piperidine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Procedure: The 5-bromo-2-chlorobenzyl chloride is reacted with piperidine in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-2-chloro-benzyl)-piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.

    Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.

    Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-2-chloro-benzyl)-piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chloro-benzyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(5-Bromo-2-chloro-benzyl)-piperidine can be compared with other similar compounds, such as:

    1-(2-Chlorobenzyl)-piperidine: This compound lacks the bromine atom, which may affect its reactivity and biological activity.

    1-(4-Bromo-2-chlorobenzyl)-piperidine: The position of the bromine atom is different, which can influence the compound’s chemical properties and interactions.

    1-(5-Bromo-2-fluorobenzyl)-piperidine: The presence of a fluorine atom instead of chlorine can alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(5-bromo-2-chlorophenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClN/c13-11-4-5-12(14)10(8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWBMFCHPHFSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.